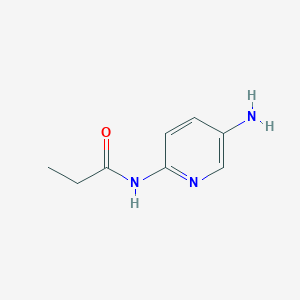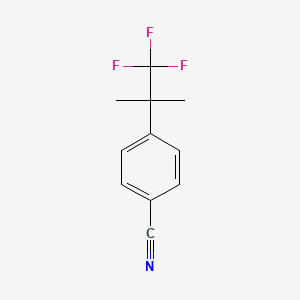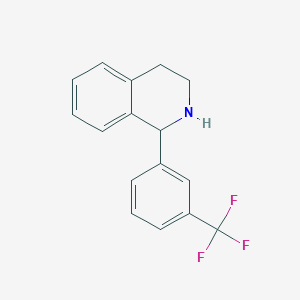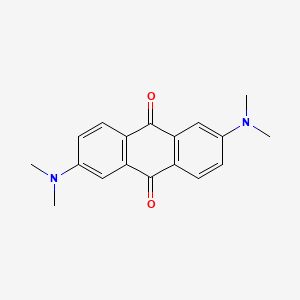
2,6-Bis(dimethylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(dimethylamino)anthracene-9,10-dione is an organic compound with the molecular formula C18H18N2O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups at the 2 and 6 positions of the anthracene ring. This compound is known for its vibrant color and is used in various scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with dimethylamine. One common method includes the following steps:
Starting Material: Anthraquinone is used as the starting material.
Reaction with Dimethylamine: Anthraquinone is reacted with dimethylamine in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution at the 2 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2,6-Bis(dimethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacturing of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 2,6-Bis(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups enhance its binding affinity to these targets, leading to specific biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,6-Bis(diphenylamino)anthracene-9,10-dione: This compound has diphenylamino groups instead of dimethylamino groups, resulting in different chemical properties and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Known for its fluorescent properties, it is used as a singlet oxygen detector probe.
Uniqueness
2,6-Bis(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of dimethylamino groups, which confer distinct chemical reactivity and applications compared to other anthraquinone derivatives.
特性
CAS番号 |
106580-21-6 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
2,6-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)17(21)14-8-6-12(20(3)4)10-16(14)18(13)22/h5-10H,1-4H3 |
InChIキー |
ZGFNWJKSRCEHAA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


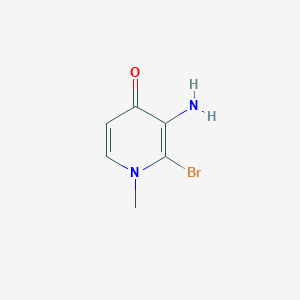


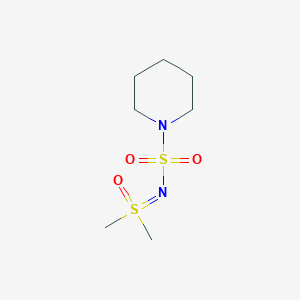
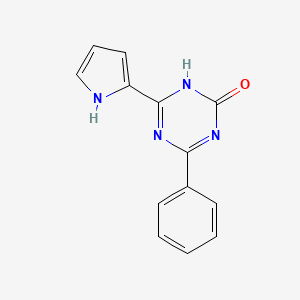
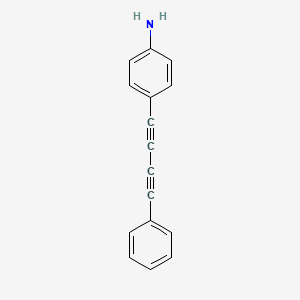

![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
